2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide
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Overview
Description
2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions to form the quinoline core . Subsequent sulfonation and amide formation steps are carried out to introduce the sulfonamido and propanamide groups, respectively .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and sulfonamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by activating the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. By activating PKM2, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their proliferation . The exact molecular targets and pathways involved in this activation are still under investigation, but it is believed that the compound binds to the allosteric site of PKM2, enhancing its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds share a similar quinoline scaffold and have been studied for their PKM2 activation properties.
1,2,3,4-Tetrahydroquinoline-4-ols: These compounds are structurally related and have been investigated for their biological activities.
Uniqueness
2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate PKM2 with high potency and selectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H29N3O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C27H29N3O4S/c1-18(2)20-8-11-22(12-9-20)28-27(32)25(16-19-6-4-3-5-7-19)30-35(33,34)23-13-14-24-21(17-23)10-15-26(31)29-24/h3-9,11-14,17-18,25,30H,10,15-16H2,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
QQBJRZIIJZFEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
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